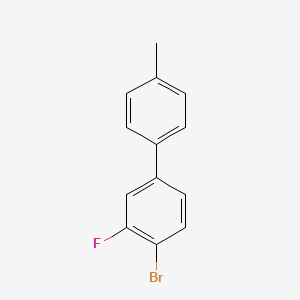![molecular formula C11H13F3N2O3 B6196873 N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid CAS No. 2680530-34-9](/img/new.no-structure.jpg)
N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid is a chemical compound with the molecular formula C11H13F3N2O3 and a molecular weight of 278.2.
Preparation Methods
The synthesis of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves several steps. One common method includes the reaction of pyridine-4-carbaldehyde with oxetan-3-amine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
N-[(pyridin-4-yl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(pyridin-4-yl)methyl]oxetan-3-amine can be compared with other similar compounds, such as:
N-[(pyridin-3-yl)methyl]oxetan-3-amine: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
N-[(pyridin-2-yl)methyl]oxetan-3-amine: Another similar compound with the pyridine ring attached at the 2-position, which also results in distinct characteristics.
Properties
CAS No. |
2680530-34-9 |
|---|---|
Molecular Formula |
C11H13F3N2O3 |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



